molecular formula C18H20N4O4S B2800056 N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923174-08-7

N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2800056
CAS RN: 923174-08-7
M. Wt: 388.44
InChI Key: UOZPQIOMBGEGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantitative Structure-Activity Relationship (QSAR) Analysis

N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide and its derivatives have been explored through QSAR analysis. This involves investigating the molecular orbital theory and density functional theory to understand the energy structures and activities of such compounds (Al-Masoudi, Salih, & Al-Soud, 2011).

Antiproliferative and Anti-HIV Activity

Studies have synthesized and evaluated the antiproliferative activity of similar compounds against a range of human tumor-derived cell lines. Some analogs exhibited significant effects, particularly on certain leukemia cell lines, though no activity was observed against HIV-1 and HIV-2 (Al-Soud et al., 2010).

Antidepressant and Antianxiety Activities

Derivatives of this compound have been tested for antidepressant and antianxiety effects. Certain compounds showed significant activity in reducing immobility times in behavioral tests on mice, indicating potential use in treating these conditions (Kumar et al., 2017).

Antimicrobial Activities

Research has been conducted on the antimicrobial activities of compounds derived from furan-2-carbonyl piperazine. These compounds showed activity against various microorganisms, suggesting potential applications in treating infections (Başoğlu et al., 2013).

Antibacterial Activity

Specific derivatives, such as Terazosin hydrochloride derived from similar compounds, have shown antibacterial activity against a range of bacteria. This suggests potential utility in developing new antibacterial agents (Kumar, Kumar, & Mazumdar, 2021).

Synthesis and Characterization

The synthesis and characterization of various derivatives, including their biological properties, have been extensively studied. These studies contribute to the understanding of the compound's potential applications in pharmaceuticals (Patel, Patel, & Shah, 2015).

properties

IUPAC Name

N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-15(10-13-11-27-18(19-13)20-16(24)12-3-4-12)21-5-7-22(8-6-21)17(25)14-2-1-9-26-14/h1-2,9,11-12H,3-8,10H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZPQIOMBGEGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

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